molecular formula C11H15N5 B5773579 N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine

N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B5773579
M. Wt: 217.27 g/mol
InChI Key: IPNRVOXKBNGNNE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine is an organic compound that features a triazole ring substituted with a dimethylaminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1H-1,2,4-triazol-5-amine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the amine group of 1H-1,2,4-triazol-5-amine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzylamine
  • 4,4’-Methylenebis(N,N-dimethylaniline)
  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Uniqueness

N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine is unique due to its specific structure, which combines a triazole ring with a dimethylaminobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-16(2)10-5-3-9(4-6-10)7-12-11-13-8-14-15-11/h3-6,8H,7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRVOXKBNGNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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